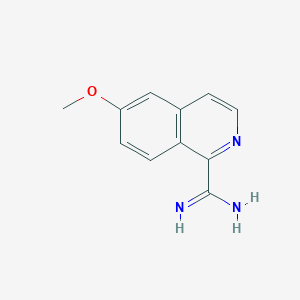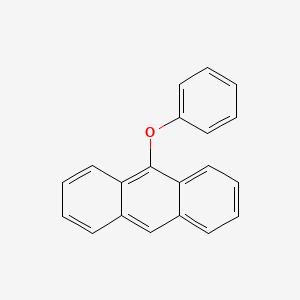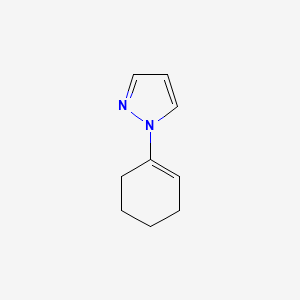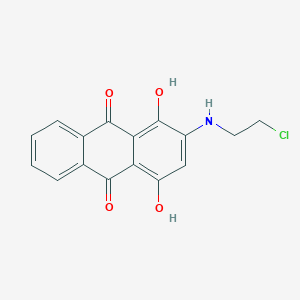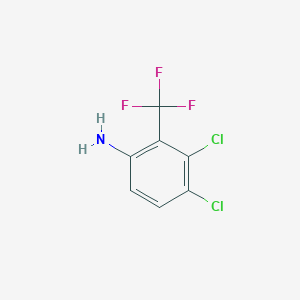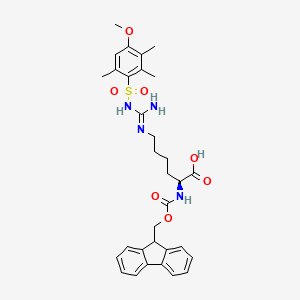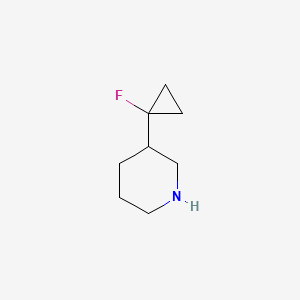
3-(1-Fluorocyclopropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Fluorocyclopropyl)piperidine is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest in both academic and industrial research due to their unique properties and effects. The incorporation of fluorine into drug lead candidates is recognized as a powerful strategy to improve pharmacokinetic and physicochemical properties . The high carbon-fluorine bond energy increases metabolic stability, and the electronic effects of fluorine allow for modification of critical properties such as the pKa .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for preparing 3-(1-Fluorocyclopropyl)piperidine involves the Stille cross-coupling reaction. This reaction uses a newly developed, bench-stable (1-fluorocyclopropyl)metalloid reagent. The Stille cross-coupling reaction is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups . The reaction conditions typically involve palladium catalysis and can be performed under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Stille cross-coupling reaction suggests that it could be adapted for industrial-scale synthesis. The chemical stability of the 1-fluorocyclopropyl moiety allows for several post-functionalizations, making it a versatile intermediate in industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Fluorocyclopropyl)piperidine can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
3-(1-Fluorocyclopropyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in drug discovery.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and agrochemicals
Mécanisme D'action
The mechanism of action of 3-(1-Fluorocyclopropyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronic effects can modulate the compound’s binding affinity to its targets, enhancing its pharmacological activity. The exact molecular targets and pathways can vary depending on the specific application but often involve interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine derivative with similar properties.
1-Fluorocyclopropylbenzene: A compound with a similar fluorocyclopropyl group but different overall structure.
Fluorinated Pyridines: Compounds with fluorine atoms incorporated into a pyridine ring
Uniqueness
3-(1-Fluorocyclopropyl)piperidine is unique due to its specific combination of a fluorocyclopropyl group and a piperidine ring. This combination imparts unique conformational and electronic properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H14FN |
|---|---|
Poids moléculaire |
143.20 g/mol |
Nom IUPAC |
3-(1-fluorocyclopropyl)piperidine |
InChI |
InChI=1S/C8H14FN/c9-8(3-4-8)7-2-1-5-10-6-7/h7,10H,1-6H2 |
Clé InChI |
CVCFLKJPSVUGEU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2(CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






